molecular formula C17H22N4O3S2 B11361068 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11361068
M. Wt: 394.5 g/mol
InChI Key: VTPZCVRZHHBVJK-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-2-ethylpiperidine-1-sulfonamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H22N4O3S2/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)18-17(22)16-12(2)19-20-25-16/h7-10,14H,3-6,11H2,1-2H3,(H,18,22)

InChI Key

VTPZCVRZHHBVJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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